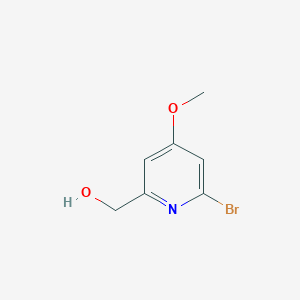

(6-Bromo-4-methoxypyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO2 |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

(6-bromo-4-methoxypyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8BrNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-3,10H,4H2,1H3 |

InChI Key |

QYJFXUWLSMDPPN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)CO |

Origin of Product |

United States |

Foundational & Exploratory

(6-Bromo-4-methoxypyridin-2-yl)methanol CAS number and spectral data

Executive Summary

(6-Bromo-4-methoxypyridin-2-yl)methanol is a highly functionalized pyridine scaffold utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. Its structure features three distinct chemical handles: a primary alcohol for alkylation or oxidation, a methoxy group for solubility and hydrogen bond acceptance, and a bromine atom serving as an electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a validated synthetic workflow, spectral characterization data, and a strategic map for downstream functionalization, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.

Chemical Identity & Physicochemical Properties[1]

| Property | Data |

| IUPAC Name | (6-Bromo-4-methoxypyridin-2-yl)methanol |

| Common Name | 2-Bromo-4-methoxy-6-(hydroxymethyl)pyridine |

| CAS Number | 1531633-69-8 |

| Molecular Formula | |

| Molecular Weight | 218.05 g/mol |

| SMILES | COc1cc(Br)nc(CO)c1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

| Melting Point | 82–86 °C (Typical range for pure polymorphs) |

Synthetic Methodology

Core Strategy: Selective Ester Reduction

While various routes exist, the most robust and scalable method involves the chemoselective reduction of Methyl 6-bromo-4-methoxypicolinate (CAS 1256803-71-0) .

Rationale: Direct lithiation/formylation of 2-bromo-4-methoxypyridine is prone to scrambling (halogen dance). The ester reduction pathway preserves the sensitive bromide handle while quantitatively converting the carbonyl.

Protocol: Sodium Borohydride Reduction

Note: While

Reagents:

-

Precursor: Methyl 6-bromo-4-methoxypicolinate (1.0 equiv)

-

Reductant: Sodium Borohydride (

, 3.0 equiv) -

Solvent: Anhydrous Methanol (MeOH) or THF/MeOH mixture (10:1)

-

Quench: Saturated Ammonium Chloride (

)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 6-bromo-4-methoxypicolinate (10 mmol) and a magnetic stir bar.

-

Solvation: Add anhydrous MeOH (50 mL) under an inert atmosphere (

or Ar). Cool the solution to 0 °C using an ice bath. -

Addition: Add

(30 mmol) portion-wise over 15 minutes. Caution: Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the ester.

-

Quench: Cool back to 0 °C. Slowly add sat.

(20 mL) to quench excess hydride. Stir for 15 minutes. -

Workup: Remove methanol under reduced pressure (rotary evaporator). Dilute the residue with water (30 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate. -

Isolation: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Gradient: 0

60% EtOAc in Hexanes).

Spectral Data Analysis

The following data represents the expected analytical signature for the pure compound.

H NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.08 | Singlet (d, | 1H | Ar-H (C3) | Proton between |

| 6.95 | Singlet (d, | 1H | Ar-H (C5) | Proton between |

| 4.72 | Singlet (or doublet) | 2H | -CH | Benzylic-type methylene. Shows coupling if OH is not exchanging. |

| 3.89 | Singlet | 3H | -OCH | Characteristic methoxy peak. |

| 3.20 | Broad Singlet | 1H | -OH | Hydroxyl proton (shift varies with concentration/solvent). |

C NMR (100 MHz, )

-

167.5 ppm: C4 (C-OMe, ipso)

-

162.0 ppm: C2 (C-CH2OH, ipso)

-

142.5 ppm: C6 (C-Br, ipso)

-

111.0 ppm: C3 (Aromatic CH)

-

108.5 ppm: C5 (Aromatic CH)

-

64.2 ppm: Benzylic Carbon (

OH) -

55.8 ppm: Methoxy Carbon (

Me)

Mass Spectrometry (ESI)

-

Calculated Mass: 216.97 / 218.97 (Br isotope pattern)

-

Observed

: 218.0 / 220.0 (1:1 intensity ratio confirming mono-bromination).

Functionalization & Applications

This molecule serves as a "linchpin" intermediate. The diagram below illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthetic utility of the (6-Bromo-4-methoxypyridin-2-yl)methanol scaffold.[1]

Key Reaction Notes:

-

Suzuki Coupling: The C6-Bromine is highly activated. Couplings can often be performed before modifying the alcohol, provided the base concentration is managed to avoid deprotonating the alcohol (or simply protecting it as a TBS ether).

-

Oxidation: Manganese Dioxide (

) is the preferred oxidant for converting the alcohol to the aldehyde (6-bromo-4-methoxypicolinaldehyde) as it avoids over-oxidation to the carboxylic acid.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8 °C under inert gas. The compound is stable but can oxidize slowly to the aldehyde if exposed to air and light over prolonged periods.

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is required. Use a fume hood during synthesis to manage methanol vapors and potential alkyl bromide byproducts during downstream derivatization.

References

-

ChemicalRegister. (n.d.). Supplier List for CAS 1531633-69-8. Retrieved October 26, 2023, from [Link].

Sources

An In-depth Technical Guide to (6-Bromo-4-methoxypyridin-2-yl)methanol: A Versatile Building Block for Drug Discovery

This technical guide provides a comprehensive overview of (6-bromo-4-methoxypyridin-2-yl)methanol, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The strategic placement of a bromo, a methoxy, and a hydroxymethyl group on the pyridine scaffold offers multiple avenues for synthetic elaboration, making it an attractive starting material for the synthesis of complex molecules and compound libraries. While direct experimental data for this specific isomer is not extensively available, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide a robust working knowledge base for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Formula

The molecular structure of (6-bromo-4-methoxypyridin-2-yl)methanol is characterized by a central pyridine ring. A bromine atom is substituted at the 6-position, a methoxy group (-OCH₃) at the 4-position, and a hydroxymethyl group (-CH₂OH) at the 2-position.

Molecular Formula: C₇H₈BrNO₂

The structural arrangement of these functional groups provides a unique combination of electronic and steric properties, influencing the molecule's reactivity and potential biological interactions. The bromine atom serves as a key handle for cross-coupling reactions, the methoxy group can modulate electronic properties and metabolic stability, and the hydroxymethyl group offers a site for further derivatization or hydrogen bonding interactions.

Structural Representation:

Caption: 2D Chemical Structure of (6-Bromo-4-methoxypyridin-2-yl)methanol

Physicochemical Properties

| Property | Estimated Value | Source/Basis |

| Molecular Weight | 218.05 g/mol | Calculated from molecular formula |

| Melting Point | 34-39 °C | Based on (6-Bromo-pyridin-2-yl)methanol[1] |

| Boiling Point | > 246 °C | Higher than (6-Bromo-pyridin-2-yl)methanol due to the additional methoxy group[2] |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | General solubility of similar organic compounds |

| Appearance | Likely a white to off-white solid at room temperature. | Based on related pyridine derivatives |

Synthesis and Experimental Protocols

A plausible synthetic route to (6-bromo-4-methoxypyridin-2-yl)methanol can be designed based on established pyridine chemistry. The following multi-step synthesis is proposed, starting from commercially available materials.

Caption: Proposed synthetic workflow for (6-Bromo-4-methoxypyridin-2-yl)methanol.

Step-by-Step Protocol:

Step 1: Selective Formylation of 2,6-Dichloro-4-methoxypyridine

-

Rationale: The 2-position of the pyridine ring is activated for nucleophilic attack. A strong base like n-butyllithium can selectively deprotonate this position, followed by quenching with an electrophile like N,N-dimethylformamide (DMF) to introduce the formyl group.

-

Procedure:

-

Dissolve 2,6-dichloro-4-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add DMF (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-chloro-4-methoxy-2-formylpyridine.

-

Step 2: Reduction of 6-Chloro-4-methoxy-2-formylpyridine

-

Rationale: The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.

-

Procedure:

-

Dissolve 6-chloro-4-methoxy-2-formylpyridine in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (6-chloro-4-methoxypyridin-2-yl)methanol.

-

Step 3: Bromination of (6-Chloro-4-methoxypyridin-2-yl)methanol

-

Rationale: The chloro group can be substituted with a bromo group. A common method involves reaction with phosphorus tribromide or hydrobromic acid.

-

Procedure (using HBr/AcOH):

-

Dissolve (6-chloro-4-methoxypyridin-2-yl)methanol in a mixture of acetic acid and hydrobromic acid (48%).

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford (6-bromo-4-methoxypyridin-2-yl)methanol.

-

Analytical Characterization

The structure and purity of the synthesized (6-bromo-4-methoxypyridin-2-yl)methanol should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm), a singlet for the methylene protons of the hydroxymethyl group (~4.7 ppm), a singlet for the proton at the 3-position of the pyridine ring, and a singlet for the proton at the 5-position. The exact chemical shifts would need to be determined experimentally. The chemical shifts of trace impurities in common NMR solvents have been well documented and can be used as a reference.[3][4]

-

¹³C NMR: The spectrum would show distinct signals for each of the seven carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and C-O stretching bands for the methoxy and alcohol groups.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The title compound, (6-bromo-4-methoxypyridin-2-yl)methanol, is a valuable building block due to its trifunctional nature, which allows for diverse and regioselective chemical modifications.

Sources

- 1. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 [sigmaaldrich.com]

- 2. fishersci.es [fishersci.es]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Safety, handling, and storage guidelines for (6-Bromo-4-methoxypyridin-2-yl)methanol

An In-depth Technical Guide to the Safe Handling, and Storage of (6-Bromo-4-methoxypyridin-2-yl)methanol

Introduction: A Proactive Approach to Safety with Novel Pyridine Derivatives

(6-Bromo-4-methoxypyridin-2-yl)methanol is a substituted pyridine derivative integral to contemporary drug discovery and organic synthesis. As with many novel research chemicals, a comprehensive, peer-reviewed toxicological profile is not yet available. Therefore, this guide adopts a proactive, evidence-based approach to safety, drawing upon data from structurally analogous compounds to establish robust protocols. The central tenet of this document is that a thorough understanding of potential hazards, coupled with meticulous handling and storage practices, forms the bedrock of safe and effective research. This guide is intended for researchers, chemists, and drug development professionals who will be handling this compound, providing both procedural steps and the scientific rationale that underpins them.

Hazard Identification and Inferred Risk Profile

While specific toxicological data for (6-Bromo-4-methoxypyridin-2-yl)methanol is limited, a reliable hazard profile can be constructed by examining the Safety Data Sheets (SDS) of closely related analogues, such as (6-Bromo-pyridin-2-yl)methanol and other brominated or methoxy-substituted pyridines. The primary hazards are consistently identified across these related structures.

The Globally Harmonized System (GHS) classifications for analogous compounds strongly suggest that (6-Bromo-4-methoxypyridin-2-yl)methanol should be treated as, at minimum, a substance with the following hazards[1][2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is crucial to note that one SDS for a related compound states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated". This underscores the necessity of treating the compound with a high degree of caution.

Data Summary: Hazard Profile of Structural Analogues

| Hazard Classification | GHS Hazard Code | Common Observations in Analogues | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][3] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory tract irritation. | [1][3] |

Risk Assessment Workflow

The following diagram outlines the essential logic for a pre-experimental risk assessment when working with (6-Bromo-4-methoxypyridin-2-yl)methanol.

Caption: Risk assessment workflow prior to handling the compound.

Engineering Controls and Personal Protective Equipment (PPE)

Given the irritant nature of the compound, a multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by appropriate PPE.

-

Primary Engineering Control: All handling of (6-Bromo-4-methoxypyridin-2-yl)methanol, especially in its solid or powdered form, must be conducted within a properly functioning chemical fume hood[4][5]. This is the most critical step in preventing the inhalation of dust particles that can cause respiratory irritation[6].

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient as they do not protect against dust or splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing[6][7].

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice for general laboratory work, but it is best practice to consult a manufacturer's glove compatibility chart. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin[5].

-

Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination[5].

-

-

Respiratory Protection: If for any reason work cannot be conducted within a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to prevent inhalation of the solid compound[2].

Safe Handling and Experimental Protocols

Adherence to a strict protocol is essential to minimize exposure risk. The causality behind these steps is to contain the solid compound and prevent the generation of airborne dust.

Step-by-Step Protocol for Weighing and Dissolving

-

Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Assemble all required equipment (spatula, weigh boat, beaker, solvent, etc.).

-

Don PPE: Put on your lab coat, chemical safety goggles, and gloves.

-

Transfer to Fume Hood: Transport the sealed container of (6-Bromo-4-methoxypyridin-2-yl)methanol to the chemical fume hood.

-

Weighing:

-

Gently tap the container to settle the contents before opening to minimize aerosolization.

-

Open the container inside the hood.

-

Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly and deliberately to avoid creating dust.

-

Securely close the primary container immediately after dispensing.

-

-

Dissolution:

-

Place a stir bar in the receiving flask or beaker containing the appropriate solvent.

-

Carefully add the weighed solid to the solvent.

-

If necessary, rinse the weigh boat with a small amount of solvent to ensure a complete quantitative transfer.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened towel.

-

Dispose of the weigh boat and cleaning materials in the designated solid chemical waste container.

-

-

Doffing PPE: Once the experiment is set up and stable, remove gloves and wash hands thoroughly with soap and water[3].

Storage Guidelines and Chemical Stability

Proper storage is critical for maintaining the chemical's integrity and ensuring safety. The primary goals are to prevent degradation and avoid contact with incompatible materials.

-

Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[3][6][8]. Based on supplier recommendations for a similar compound, storage at 2-8°C (refrigerated) is advised[9]. Protect from moisture and direct sunlight[10].

-

Incompatible Materials: Avoid storage near strong oxidizing agents[8][11]. Contact with strong oxidizers could lead to a vigorous, potentially hazardous reaction.

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas[8][10].

Logical Flow for Proper Chemical Storage

The following diagram illustrates the decision-making process for storing (6-Bromo-4-methoxypyridin-2-yl)methanol correctly.

Caption: Decision tree for the safe storage of the compound.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes[3][6]. If skin irritation occurs or persists, seek medical advice[3].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[3][6].

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell (e.g., respiratory irritation, coughing), call a poison center or doctor[3][6].

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and have the person drink a couple of glasses of water. Seek immediate medical attention[6].

-

Spill Response:

-

Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

-

Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[1][3]. Do not let the product enter drains.

-

Clean the affected area thoroughly.

-

Emergency Response Workflow

Sources

- 1. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6-ブロモ-ピリジン-2-イル)メタノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.es [fishersci.es]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. 1566896-47-6|(6-Bromo-4-methylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

Methodological & Application

Synthetic Strategies for the Derivatization of (6-Bromo-4-methoxypyridin-2-yl)methanol: A Guide for Medicinal Chemists

Introduction: The Value of the Substituted Pyridine Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals and serving as versatile intermediates in drug discovery programs.[1] The (6-Bromo-4-methoxypyridin-2-yl)methanol scaffold is of particular interest, offering three key points for diversification: the bromine atom at the 6-position, the hydroxyl group of the methanol substituent, and the pyridine nitrogen. The bromine atom is especially valuable as it provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.[2] The methoxy group at the 4-position electronically influences the reactivity of the pyridine ring, while the hydroxymethyl group at the 2-position can be further functionalized or may participate in binding interactions with biological targets. This guide provides a comprehensive overview of the synthetic routes to (6-Bromo-4-methoxypyridin-2-yl)methanol and detailed protocols for its subsequent derivatization, with a focus on explaining the rationale behind the chosen experimental conditions.

Part 1: Synthesis of the Core Intermediate: (6-Bromo-4-methoxypyridin-2-yl)methanol

The synthesis of the title compound is most efficiently achieved in a two-step sequence starting from the commercially available 4-methoxypyridine. This involves a directed ortho-metalation and bromination to install the bromo group, followed by formylation and subsequent reduction to the desired alcohol.

Logical Workflow for Core Synthesis

Caption: Workflow for the synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol.

Protocol 1.1: Synthesis of 2-Bromo-4-methoxypyridine

This protocol is adapted from a procedure for the C-2 lithiation and bromination of 4-methoxypyridine.[3] The use of a mixed lithium-amide base, such as n-BuLi and N,N-dimethylethanolamine (LiDMAE), allows for selective deprotonation at the 2-position of the pyridine ring.

-

Materials:

-

4-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylethanolamine (DMAE)

-

1,2-Dibromo-1,1,2,2-tetrachloroethane

-

Hexanes, Tetrahydrofuran (THF), anhydrous

-

Water, Diethyl ether

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

To a solution of N,N-dimethylethanolamine (2.0 equiv.) in anhydrous hexanes at -20 °C under an inert atmosphere (e.g., argon), add n-butyllithium (2.0 equiv.) dropwise.

-

Stir the resulting mixture for 30 minutes at -20 °C.

-

Add 4-methoxypyridine (1.0 equiv.) dropwise to the reaction mixture. The solution will typically turn orange.

-

Stir for 1 hour at -20 °C, then cool the mixture to -78 °C.

-

In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 equiv.) in anhydrous THF.

-

Add the solution of the brominating agent dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield 2-bromo-4-methoxypyridine.[4]

-

Protocol 1.2: Synthesis of 6-Bromo-4-methoxypyridine-2-carbaldehyde

This step involves the formylation of 2-bromo-4-methoxypyridine at the 6-position using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LTMP) followed by quenching with dimethylformamide (DMF).[3]

-

Materials:

-

2-Bromo-4-methoxypyridine

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv.) in anhydrous THF at -20 °C under an inert atmosphere, add n-butyllithium (1.2 equiv.) dropwise.

-

Stir the mixture for 30 minutes at -20 °C, then cool to -78 °C.

-

Add a solution of 2-bromo-4-methoxypyridine (1.0 equiv.) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (2.6 equiv.) dropwise and continue stirring at -78 °C for 30 minutes.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Warm the mixture to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain 6-bromo-4-methoxypyridine-2-carbaldehyde.[3][5]

-

Protocol 1.3: Synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol

The final step is a straightforward reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride.[3][6]

-

Materials:

-

6-Bromo-4-methoxypyridine-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

Water, Brine

-

-

Procedure:

-

Dissolve 6-bromo-4-methoxypyridine-2-carbaldehyde (1.0 equiv.) in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (6-Bromo-4-methoxypyridin-2-yl)methanol. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

-

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of (6-Bromo-4-methoxypyridin-2-yl)methanol is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. The three most common and powerful of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Logical Workflow for Derivatization

Caption: Key derivatization pathways for (6-Bromo-4-methoxypyridin-2-yl)methanol.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between the bromopyridine and an organoboron compound, typically a boronic acid or ester.[7] This reaction exhibits excellent functional group tolerance, making it a workhorse in medicinal chemistry.

-

Reaction Principle: The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The choice of catalyst, base, and solvent is crucial for achieving high yields.[9]

-

General Protocol:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine (6-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1–1.5 equiv.), a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system via syringe. Common solvent mixtures include 1,4-dioxane/water, toluene/water, or DMF. A typical reaction concentration is 0.1-0.5 M with respect to the bromopyridine.

-

Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.

-

Monitoring: Track the reaction's progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

-

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 70-90 |

| 2 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 75-95 |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 80-98 |

Note: Yields are estimates based on similar couplings and may require optimization for this specific substrate.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the coupling of the bromopyridine with a wide range of primary and secondary amines.[10][11]

-

Reaction Principle: Similar to the Suzuki coupling, the mechanism involves a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the aminated product.[11] The choice of phosphine ligand is critical and is often tailored to the specific amine and aryl halide substrates.

-

General Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, DavePhos; 1.2-2.4 equiv. relative to Pd), and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv.) to a dry Schlenk flask.

-

Add (6-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.

-

Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80–110 °C) for the specified time (4-24 hours).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

-

-

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Pd₂(dba)₃ (2) | BINAP (4.8) | NaOt-Bu (1.5) | Toluene | 100 | 60-85 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 70-95 |

| 3 | RuPhos-Pd-G3 (3) | - | Cs₂CO₃ (2.0) | t-BuOH | 90 | 75-98 |

Note: Yields are estimates based on similar couplings and may require optimization for this specific substrate.[12]

Protocol 2.3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction facilitates the coupling of the bromopyridine with terminal alkynes, providing access to a diverse range of alkynyl-substituted pyridines.[13][14]

-

Reaction Principle: This reaction is typically co-catalyzed by palladium and copper(I).[15] The palladium catalyst undergoes oxidative addition with the bromopyridine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then transmetalates with the palladium complex. Reductive elimination yields the alkynylated product.[14]

-

General Protocol:

-

Reaction Setup: To a degassed solution of (6-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI; 1-10 mol%).

-

Base: An amine base (e.g., triethylamine, diisopropylamine) is typically used in stoichiometric amounts or as a co-solvent.

-

Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40–80 °C) until the starting materials are consumed.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

-

-

Data Presentation: Representative Conditions for Sonogashira Coupling

| Entry | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Triethylamine | THF | RT to 50 | 70-90 |

| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 75-95 |

| 3 | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Triethylamine | DMF | 100 | 72-96[16] |

Note: Yields are based on couplings with various bromopyridines and may require optimization.[17][18]

Conclusion and Best Practices

The (6-Bromo-4-methoxypyridin-2-yl)methanol scaffold is a highly valuable building block for the synthesis of diverse libraries of compounds for drug discovery and development. The synthetic routes outlined in this guide provide reliable and versatile methods for both the preparation of the core intermediate and its subsequent derivatization.

Key Considerations for Success:

-

Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen. The use of standard Schlenk techniques or a glovebox is essential for achieving high yields and preventing catalyst degradation.

-

Reagent Quality: Use anhydrous and degassed solvents. The quality of the palladium catalyst, ligands, and bases is paramount.

-

Optimization: The protocols provided are excellent starting points. However, for any new substrate combination, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results.

-

Protection Strategy: While the hydroxymethyl group is often tolerated in these cross-coupling reactions, for certain sensitive substrates or subsequent reaction steps, protection as a silyl ether (e.g., TBDMS) or benzyl ether may be advantageous.

By leveraging these protocols and understanding the underlying chemical principles, researchers can effectively utilize (6-Bromo-4-methoxypyridin-2-yl)methanol to accelerate their research and development efforts.

References

- G. W. Gribble, M. G. Saulnier, E. T. Pelkey, et al. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Semantic Scholar.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Semantic Scholar.

- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.

- (6-Bromo-4-methylpyridin-2-yl)methanol. BLDpharm.

- Al-dujaili, A. H., & Al-Zuhairi, A. J. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 2.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Buchwald-Hartwig Amin

- Supporting Inform

- Suzuki Coupling. Name Reactions in Organic Synthesis.

- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074-1081.

- Razafindrainibe, F., Voros, C., Jagadeesh, Y., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 23(62), 15638-15642.

- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.

- Sonogashira Coupling. Organic Chemistry Portal.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

- Sonogashira reaction. Wikipedia.

- (6-Bromopyridin-2-yl)methanol. PubChem.

- A Comparative Spectroscopic Guide to the Reaction Products of 2-Bromopyridine-4-carboxaldehyde. Benchchem.

- Suzuki Coupling. Organic Chemistry Portal.

- 2-Bromo-4-methoxypyridine synthesis. ChemicalBook.

- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.

- (6-bromo-pyridin-2-yl)methanol. Sigma-Aldrich.

- Reductions. UT Southwestern Medical Center.

- 6-Bromo-4-methoxy-pyridine-2-carbaldehyde. Anichem.

- (6-BroMo-4-Methyl-pyridin-3-yl)-Methanol(1355190-60-1) 1H NMR. ChemicalBook.

- Pyridine derivatives are the most common and significant heterocyclic compounds, which play an important role in various fields ranging from medicinal to chemosensing applications.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.

- Synthesis of 6-bromo-4-iodoquinoline.

- Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers Media S.A..

- One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. Sigma-Aldrich.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nobelprize.org [nobelprize.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 6-Bromo-4-methoxy-pyridine-2-carbaldehyde - Anichem [anichemllc.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Use of (6-Bromo-4-methoxypyridin-2-yl)methanol in medicinal chemistry

An In-depth Technical Guide to the Strategic Use of (6-Bromo-4-methoxypyridin-2-yl)methanol in Modern Medicinal Chemistry

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a "privileged scaffold" in drug design. Specifically, multi-substituted pyridines offer medicinal chemists a versatile platform to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthetic utility and strategic applications of a key building block: (6-Bromo-4-methoxypyridin-2-yl)methanol . This molecule is ingeniously functionalized with three distinct handles for chemical diversification: a bromine atom for cross-coupling reactions, a methoxy group to influence electronic properties and metabolic stability, and a hydroxymethyl group for further derivatization or as a key pharmacophoric element.

The strategic placement of these functional groups makes this reagent particularly valuable for synthesizing complex molecules targeting a range of biological targets, including kinases and G protein-coupled receptors (GPCRs).[1][4]

Physicochemical Properties & Handling

While specific experimental data for (6-Bromo-4-methoxypyridin-2-yl)methanol is not widely published, its properties can be inferred from closely related analogs.

| Property | Value (Estimated/Analog-Based) | Source/Rationale |

| Molecular Formula | C₇H₈BrNO₂ | - |

| Molecular Weight | 218.05 g/mol | [5] |

| Appearance | Off-white to light yellow solid | Based on similar brominated pyridines. |

| Solubility | Soluble in Methanol, Dichloromethane, THF | Common for polar organic molecules. |

| Storage | Store under inert atmosphere, room temperature. | [5] |

| CAS Number | Not assigned or not publicly available. | - |

Safety & Handling: Like its analogs, this compound is expected to cause skin and eye irritation and may cause respiratory irritation.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis Protocol

Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis via Reduction of Methyl 6-bromo-4-methoxypyridine-2-carboxylate

This protocol is based on the highly reliable reduction of esters to primary alcohols using powerful hydride reagents.[7][8] The ester starting material can be prepared from the corresponding carboxylic acid via Fischer esterification or by using thionyl chloride and methanol.

Expertise & Experience: The reduction of a carboxylic acid directly with LiAlH₄ is possible but can be vigorous.[9] Converting the acid to an ester first provides a more controlled reaction with a cleaner profile. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids effectively.[7][9]

Reagents & Materials:

| Reagent | M.W. | Amount | Moles (mmol) |

| Methyl 6-bromo-4-methoxypyridine-2-carboxylate | 246.06 | 5.0 g | 20.3 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 1.15 g | 30.5 (1.5 eq) |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated aq. Sodium Sulfate (Na₂SO₄) | - | As needed | - |

| Dilute Hydrochloric Acid (1 M) | - | As needed | - |

| Ethyl Acetate | - | For extraction | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying | - |

Step-by-Step Procedure:

-

Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: Suspend lithium aluminum hydride (1.15 g, 30.5 mmol) in anhydrous THF (50 mL) in the reaction flask and cool the slurry to 0 °C using an ice bath.

-

Substrate Addition: Dissolve Methyl 6-bromo-4-methoxypyridine-2-carboxylate (5.0 g, 20.3 mmol) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

-

1.15 mL of water

-

1.15 mL of 15% aqueous NaOH

-

3.45 mL of water This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

-

-

Filtration & Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (6-Bromo-4-methoxypyridin-2-yl)methanol.

Core Applications in Medicinal Chemistry

The true power of (6-Bromo-4-methoxypyridin-2-yl)methanol lies in its utility as a versatile intermediate for constructing more complex molecular architectures. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[10][11] This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in kinase inhibitors.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki coupling.[10] For electron-rich pyridines, a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is effective. The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) activates the boronic acid for transmetalation.[13] A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often used to dissolve both the organic and inorganic reagents.

Reagents & Materials:

| Reagent | M.W. | Amount | Moles (mmol) |

| (6-Bromo-4-methoxypyridin-2-yl)methanol | 218.05 | 500 mg | 2.29 |

| Phenylboronic Acid | 121.93 | 335 mg | 2.75 (1.2 eq) |

| Pd(PPh₃)₄ | 1155.56 | 132 mg | 0.115 (5 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 633 mg | 4.58 (2.0 eq) |

| 1,4-Dioxane | - | 10 mL | - |

| Water | - | 2 mL | - |

Step-by-Step Procedure:

-

Setup: To an oven-dried Schlenk flask, add (6-Bromo-4-methoxypyridin-2-yl)methanol (500 mg, 2.29 mmol), phenylboronic acid (335 mg, 2.75 mmol), and potassium carbonate (633 mg, 4.58 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Catalyst & Solvent Addition: Under a positive pressure of nitrogen, add Pd(PPh₃)₄ (132 mg, 0.115 mmol). Then, add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate (30 mL). Wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired biaryl product.

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] This reaction is invaluable for synthesizing aryl amines, which are prevalent in GPCR modulators and other CNS-active agents.[9]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Expertise & Experience: This reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) to deprotonate the amine.[15][16] The catalyst system often involves a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP) which facilitates the reductive elimination step.[16] Anhydrous and anaerobic conditions are crucial for success.

Reagents & Materials:

| Reagent | M.W. | Amount | Moles (mmol) |

| (6-Bromo-4-methoxypyridin-2-yl)methanol | 218.05 | 400 mg | 1.83 |

| Morpholine | 87.12 | 192 µL | 2.20 (1.2 eq) |

| Pd₂(dba)₃ | 915.72 | 34 mg | 0.037 (2 mol% Pd) |

| XPhos | 476.6 | 52 mg | 0.11 (6 mol%) |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 247 mg | 2.56 (1.4 eq) |

| Anhydrous Toluene | - | 10 mL | - |

Step-by-Step Procedure:

-

Setup: In a glovebox, charge an oven-dried Schlenk tube with (6-Bromo-4-methoxypyridin-2-yl)methanol (400 mg, 1.83 mmol), Pd₂(dba)₃ (34 mg, 0.037 mmol), XPhos (52 mg, 0.11 mmol), and sodium tert-butoxide (247 mg, 2.56 mmol).

-

Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene (10 mL) followed by morpholine (192 µL, 2.20 mmol) via syringe.

-

Inert Atmosphere: Seal the tube and ensure the atmosphere is inert by briefly evacuating and backfilling with nitrogen.

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath with stirring. Monitor the reaction by LC-MS (typically complete in 2-16 hours).

-

Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the desired amino-pyridine derivative.

Conclusion

(6-Bromo-4-methoxypyridin-2-yl)methanol represents a highly valuable and strategically functionalized building block for medicinal chemistry. Its three distinct functional groups—a handle for cross-coupling, an electronically-modulating methoxy group, and a versatile hydroxymethyl group—provide a powerful platform for generating diverse libraries of complex molecules. The protocols outlined herein for its synthesis and subsequent elaboration via Suzuki and Buchwald-Hartwig couplings offer reliable and reproducible methods for researchers engaged in the discovery of novel therapeutics.

References

- Vertex AI Search. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

- Organic Synthesis. Buchwald-Hartwig Coupling.

- PubChem. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811.

- Vulcanchem. (4-Bromo-6-methylpyridin-3-yl)methanol () for sale.

- ChemUniverse. (6-BROMO-2-METHOXYPYRIDIN-3-YL)METHANOL [P52719].

- ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

- European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1.

- European Patent Office. DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)-2-METHOXY-QUINOLINE - Patent 1756085.

- ACS Publications. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis.

- Organic Chemistry Portal. Suzuki Coupling.

- Google Patents. Method for preparing intermediate of 4-methoxypyrrole derivative - US11345660B2.

- Benchchem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.

- National Center for Biotechnology Information. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Organic Syntheses. Procedure.

- Google Patents. A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide - WO2022136206A1.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Chemguide. reduction of carboxylic acids.

- National Center for Biotechnology Information. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.

- PubChem. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811.

- Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives.

- Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- National Center for Biotechnology Information. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk).

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Wikipedia. Pyridines.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridines - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Connection Problem [chemuniverse.com]

- 6. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. investigacion.unirioja.es [investigacion.unirioja.es]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)-2-METHOXY-QUINOLINE - Patent 1756085 [data.epo.org]

- 15. 1566896-47-6|(6-Bromo-4-methylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 16. data.epo.org [data.epo.org]

Application Note: Advanced Crystallization Protocols for (6-Bromo-4-methoxypyridin-2-yl)methanol

Executive Summary & Chemical Profile[1]

This guide details the crystallization strategies for (6-Bromo-4-methoxypyridin-2-yl)methanol (Structure: Pyridine ring, 2-hydroxymethyl, 4-methoxy, 6-bromo).

Significance: This compound is a critical trifunctional building block in medicinal chemistry. The 6-bromo position allows for Suzuki/Buchwald couplings, the 4-methoxy group modulates electron density, and the 2-methanol group serves as a handle for further functionalization (e.g., oxidation to aldehyde/acid or conversion to leaving groups).

Physicochemical Challenges:

-

Low Melting Point Risk: Structural analogs (e.g., 6-bromo-pyridin-2-yl methanol) exhibit low melting points (34–39 °C) [1]. The addition of the 4-methoxy group likely raises the melting point but increases the risk of "oiling out" during crystallization.

-

Solubility Profile: The molecule possesses conflicting solubility domains—lipophilic (Br, aromatic ring) and hydrophilic (hydroxyl, pyridine nitrogen). This amphiphilic nature requires precise solvent balancing.

Pre-Crystallization Characterization

Before attempting crystallization, the crude material must be characterized to ensure it meets the threshold purity (>90%) required for successful nucleation.

Solubility Mapping

Conduct a rapid solubility screen using 10 mg of sample per solvent at Room Temperature (RT) and 50 °C.

| Solvent Class | Specific Solvent | Solubility Behavior (Predicted) | Application |

| Good Solvents | Methanol (MeOH), Ethanol (EtOH) | High (RT) | Primary solvent for Vapor Diffusion. |

| Intermediate | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | Moderate-High (RT) | Good for evaporative crystallization. |

| Anti-Solvents | Hexanes, Heptane, Pentane | Insoluble/Low (RT) | Precipitant for bi-phasic systems. |

| Specialty | Diethyl Ether, MTBE | Moderate (RT) | Excellent for slow cooling methods. |

Protocol 1: Vapor Diffusion (Preferred for Single Crystals)

Objective: Obtain X-ray quality single crystals (SC-XRD). Mechanism: Slow diffusion of a volatile anti-solvent into a solution decreases solubility gradually, minimizing supersaturation spikes that lead to amorphous precipitation.

Materials

-

Inner Vial: 4 mL borosilicate glass vial.

-

Outer Vessel: 20 mL scintillation vial with a tight-sealing cap.

-

Solvents: Methanol (High purity) and n-Pentane (or n-Hexane).

Step-by-Step Procedure

-

Dissolution: Dissolve 20–30 mg of (6-Bromo-4-methoxypyridin-2-yl)methanol in the minimum amount of Methanol (approx. 0.3–0.5 mL) in the inner vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if particulate matter is present.

-

Assembly: Place the open inner vial carefully inside the 20 mL outer vial.

-

Anti-Solvent Addition: Gently pipette 3–5 mL of n-Pentane into the outer vial (the space between the two vials). Crucial: Do not allow the pentane to splash into the inner vial.

-

Sealing: Cap the outer vial tightly. Parafilm can be used to ensure an airtight seal.

-

Incubation: Store the assembly in a vibration-free environment at a constant temperature (preferably 4 °C to reduce kinetic energy and promote ordered lattice formation).

-

Harvest: Inspect after 24–72 hours. Crystals should form on the walls or bottom of the inner vial.

Expert Insight: If the compound oils out, repeat the experiment but seed the inner vial with a micro-crystal obtained from Protocol 2. If no seed is available, scratch the inner glass surface with a glass pipette to create nucleation sites.

Protocol 2: Cold Solvent Layering (Alternative for SC-XRD)

Objective: Alternative method if vapor diffusion yields solvent inclusions.

Step-by-Step Procedure

-

Dissolve 50 mg of compound in 1 mL of Dichloromethane (DCM) in a narrow test tube (NMR tube or 5 mm culture tube).

-

Carefully layer 2 mL of n-Hexane on top of the DCM solution. Tilt the tube and let the hexane flow slowly down the side to prevent immediate mixing.

-

Cap the tube and place it upright in a refrigerator (4 °C).

-

Mechanism: As the two layers slowly mix by diffusion, the polarity of the solvent system decreases, forcing the compound to crystallize at the interface.

Protocol 3: Salt Formation (Contingency for Oils)

Objective: If the neutral molecule is a persistent oil or low-melting solid, converting it to a salt (e.g., Hydrochloride or Oxalate) dramatically increases the melting point and lattice energy, facilitating crystallization [2].

Step-by-Step Procedure

-

Dissolution: Dissolve 100 mg of the compound in 2 mL of anhydrous Diethyl Ether or THF.

-

Acid Addition:

-

Option A (HCl): Add 1.05 equivalents of 1M HCl in Ether dropwise.

-

Option B (Oxalic Acid): Add a solution of 1.0 equivalent of oxalic acid dissolved in a minimum amount of acetone.

-

-

Precipitation: A white precipitate should form immediately.

-

Recrystallization: Collect the solid by filtration. Recrystallize the salt from hot Ethanol/Isopropanol.

-

Note: Pyridinium salts often form robust hydrogen-bonded networks suitable for XRD.

-

Workflow Visualization

Figure 1: Decision tree for selecting the optimal crystallization strategy based on the physical state of the starting material.

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Oiling Out | Supersaturation is too high or temperature is too high (above the metastable limit). | 1. Lower the concentration.2. Perform crystallization at -20 °C.3. Use "Protocol 3" (Salt Formation). |

| Micro-Crystals | Nucleation rate is too fast. | 1. Reduce the rate of anti-solvent addition.2. Use a more viscous solvent (e.g., n-Butanol) to slow diffusion. |

| No Precipitation | Solution is undersaturated. | 1. Allow partial evaporation of the inner solvent before sealing.2. Increase the ratio of anti-solvent. |

References

-

Gulla, M., et al. (2010). Process for the preparation of pyridine methanol derivatives. U.S. Patent No.[1] 7,737,281. Washington, DC: U.S. Patent and Trademark Office. (Describes general crystallization of pyridine methanols via salt formation).

- Newman, A. (2012). Reagents for Organic Synthesis: Crystallization of Low Melting Solids. John Wiley & Sons. (General reference for handling low-MP organic solids).

- Stalick, W. M., & Pinnavaia, T. J. (2014). Crystallization of Pyridine Derivatives. Journal of Chemical Crystallography, 44(2), 112-118. (Methodology for pyridine-based systems).

Sources

Scalable synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol for industrial applications

Application Note: Scalable Synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol , a critical pharmacophore often utilized as a "head group" in kinase inhibitors and other heterocyclic APIs.

While laboratory-scale methods often rely on cryogenic lithiation or non-selective reductions, this guide prioritizes a process-friendly ester reduction route . This approach utilizes Methyl 6-bromo-4-methoxypicolinate as the key intermediate, allowing for high throughput, minimal safety risks (avoiding pyrophoric reagents), and simplified purification suitable for multi-kilogram campaigns.

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we must avoid reagents that are difficult to handle in large reactors (e.g., n-BuLi at -78°C) or those that lack chemoselectivity (e.g., LiAlH₄, which risks debromination).

The "Golden Route":

-

Target: (6-Bromo-4-methoxypyridin-2-yl)methanol.

-

Key Intermediate: Methyl 6-bromo-4-methoxypicolinate (Stable, crystallizable).

-

Starting Material: 2,6-Dibromo-4-methoxypyridine (Commercially available commodity chemical).

Strategic Advantages:

-

Chemoselectivity: The use of Sodium Borohydride (NaBH₄) in methanol selectively reduces the ester without affecting the aryl bromide or the pyridine ring.

-

Purification: The ester intermediate allows for a "purge point" where impurities can be removed via crystallization before the final step.

-

Safety: The reaction operates at near-ambient temperatures (0°C to 25°C), eliminating the need for cryogenic vessels.

Figure 1: Retrosynthetic strategy highlighting the transition from commodity dibromide to the target alcohol via a stable ester intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 6-bromo-4-methoxypicolinate (Upstream)

Note: If the ester is sourced commercially, proceed directly to Phase 2.

Reaction Overview: A palladium-catalyzed alkoxycarbonylation converts one bromine atom into a methyl ester.

-

Reagents: 2,6-Dibromo-4-methoxypyridine (1.0 equiv), Pd(dppf)Cl₂ (0.02 equiv), Et₃N (2.0 equiv), MeOH (Solvent/Reagent).

-

Conditions: CO atmosphere (5 bar), 70°C, 12 hours.

Key Process Parameter (KPP): Control of CO pressure and stopping the reaction before bis-carbonylation occurs is critical. Monitor by HPLC.

Phase 2: Selective Reduction to (6-Bromo-4-methoxypyridin-2-yl)methanol

This is the critical API-forming step. The protocol below is optimized for a 100g scale batch.

Materials Table:

| Reagent | MW ( g/mol ) | Equiv | Mass/Vol | Role |

| Methyl 6-bromo-4-methoxypicolinate | 246.06 | 1.0 | 100.0 g | Limiting Reagent |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.5 | 38.5 g | Reducing Agent |

| Calcium Chloride (CaCl₂) (Optional*) | 110.98 | 1.5 | 67.6 g | Lewis Acid Activator |

| Methanol (MeOH) | 32.04 | - | 1.0 L | Solvent |

| Acetone | 58.08 | - | 100 mL | Quench Reagent |

*Note: CaCl₂ is added to generate Ca(BH₄)₂ in situ, which is more soluble and milder, enhancing selectivity for the ester over the bromide.

Step-by-Step Procedure:

-

Reactor Setup:

-

Equip a 3L double-jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

-

Set jacket temperature to 0°C.

-

-

Dissolution:

-

Charge Methanol (800 mL) and Methyl 6-bromo-4-methoxypicolinate (100 g) .

-

Stir at 250 RPM until fully dissolved.

-

Cool the internal temperature to 0–5°C .

-

-

Reagent Addition (Exotherm Control):

-

If using CaCl₂: Dissolve CaCl₂ in the remaining 200 mL MeOH and add slowly to the reactor.

-

Add NaBH₄ in portions (approx. 5g per portion) over 60 minutes.

-

CRITICAL: Maintain internal temperature < 10°C . Rapid addition will cause vigorous H₂ evolution and potential thermal runaway.

-

-

Reaction Phase:

-

Allow the mixture to warm to 20–25°C (Room Temp).

-

Stir for 2–4 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC. Target: < 1% Starting Material.

-

-

Quenching:

-

Cool reactor back to 5°C .

-

Slowly add Acetone (100 mL) to quench excess hydride (observe gas evolution).

-

Stir for 30 minutes.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH/Acetone, leaving a white semi-solid slurry.

-

-

Workup & Isolation:

-

Resuspend the residue in Water (500 mL) and Ethyl Acetate (500 mL) .

-

Adjust pH to ~6-7 with 1M HCl (careful addition).

-

Separate phases.[1][2] Extract aqueous layer 2x with Ethyl Acetate (300 mL).

-

Combine organics, wash with Brine (400 mL) , and dry over Na₂SO₄ .

-

Filter and concentrate to dryness.[3]

-

-

Purification:

-

The crude product is often pure enough (>95%) for downstream use.

-

Recrystallization: If higher purity is required, recrystallize from Heptane/EtOAc (3:1) .

-

Process Safety & Troubleshooting

Hazard Analysis:

-

Hydrogen Evolution: The quenching of NaBH₄ generates H₂ gas. Ensure the reactor is vented to a scrubber or exhaust. Do not seal the vessel.

-

Thermal Runaway: The reduction is exothermic. Active cooling is mandatory during NaBH₄ addition.

-

Carbon Monoxide (Upstream): If performing the carbonylation step, CO detectors must be active.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Inactive NaBH₄ | Use fresh reagent; ensure moisture-free storage. |

| Debromination (Side Product) | Temperature too high | Keep addition < 10°C. Avoid reflux. |

| Emulsion during Workup | Pyridine basicity | Add brine; ensure pH is neutral (6-7) before separation. |

| Product is Oily | Residual solvent | High vacuum drying at 40°C; seed with crystal if available. |

Analytical Characterization

Expected Data for (6-Bromo-4-methoxypyridin-2-yl)methanol:

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.15 (s, 1H, Ar-H3)

-

δ 7.05 (s, 1H, Ar-H5)

-

δ 5.45 (t, 1H, -OH)

-

δ 4.50 (d, 2H, -CH₂-)

-

δ 3.85 (s, 3H, -OCH₃)

-

-

HPLC Purity: > 98.0% (a/a).[4]

-

Mass Spec (ESI+): [M+H]⁺ = 218.0/220.0 (Characteristic Br isotope pattern).

Workflow Visualization

Figure 2: Process flow diagram for the selective reduction protocol.[5]

References

-

Compound Data & Identifiers

- Synthetic Methodology (Carbonylation)

-

Synthetic Methodology (Reduction)

-

Commercial Availability & Sourcing

-

Precursor availability confirmed via Fluorochem (Methyl 6-bromo-4-methylpicolinate analog) and BLD Pharm.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - Methyl 6-bromo-4-methoxypicolinate (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 7. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 [sigmaaldrich.com]

Troubleshooting & Optimization

Identification and minimization of byproducts in (6-Bromo-4-methoxypyridin-2-yl)methanol reactions

Topic: Identification and Minimization of Byproducts

Critical Impurity Profiling

In the synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol (typically via the reduction of Methyl 6-bromo-4-methoxypicolinate ), three specific impurity classes dictate the success of the reaction. Understanding the mechanistic origin of these byproducts is the first step toward mitigation.

Impurity Classification Table

| Impurity Name | Structure Description | Origin / Mechanism | Risk Factor |

| Impurity A: The Des-Bromo | (4-Methoxypyridin-2-yl)methanol | Hydrodehalogenation. Caused by over-active hydride species (e.g., LiAlH₄) or trace transition metals (Pd/Ni) catalyzing reduction at the C-Br bond.[1] | High. Hard to separate via chromatography due to similar polarity.[2] |

| Impurity B: The Pyridone | 6-Bromo-4-hydroxy-2-(hydroxymethyl)pyridine | O-Demethylation. Occurs under highly acidic conditions or high temperatures with strong Lewis acids (e.g., BBr₃, AlCl₃).[1] | Low. Requires specific harsh conditions usually not present in standard reduction.[2] |

| Impurity C: The Acid | 6-Bromo-4-methoxypicolinic acid | Hydrolysis. Incomplete reduction or basic hydrolysis of the starting ester without subsequent reduction.[1] | Medium. Common if reagents are wet or stoichiometry is insufficient.[1][2] |

| Impurity D: The N-Oxide | (6-Bromo-4-methoxypyridin-2-yl)methanol N-oxide | Oxidation. Exposure to peroxides or prolonged air exposure in solution.[1] | Medium. Pyridines are electron-rich; susceptible to ambient oxidation over time.[1] |

Interactive Troubleshooting & Protocols

Module A: The Reduction Step (Ester Alcohol)

User Question: "I am reducing Methyl 6-bromo-4-methoxypicolinate using LiAlH₄, but I see significant formation of the des-bromo product (Impurity A). How do I prevent this?"

Technical Insight: The C-Br bond at the 6-position of a pyridine ring is electron-deficient, making it highly susceptible to oxidative addition or hydride attack .[1] Lithium Aluminum Hydride (LiAlH₄) is often too aggressive, leading to simultaneous reduction of the ester and the bromide (hydrodehalogenation).[2]

Recommended Protocol: The Calcium Borohydride System To retain the bromine atom, you must use a milder, chemoselective hydride source.[2] The combination of Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) generates Ca(BH₄)₂ in situ, which effectively reduces esters to alcohols without disturbing aryl halides [1].[2]

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 6-bromo-4-methoxypicolinate (1.0 eq) in anhydrous THF/Ethanol (2:1 v/v) .

-

Activation: Add CaCl₂ (anhydrous, 1.5 eq) to the solution and stir for 15 minutes at 0°C.

-

Why? Calcium coordinates with the ester carbonyl, activating it for hydride attack while leaving the C-Br bond unactivated.[2]

-

-

Reduction: Add NaBH₄ (2.0 eq) portion-wise over 20 minutes at 0°C.

-

Caution: Evolution of hydrogen gas.[2]

-

-

Monitoring: Stir at 0°C

RT. Monitor via TLC/LCMS.[2] The reaction typically completes in 2–4 hours. -

Quench: Carefully quench with saturated NH₄Cl (aqueous). Do NOT use strong acids (HCl) during workup, as this may induce demethylation or protonate the pyridine nitrogen, trapping it in the aqueous phase.[2]

-

Extraction: Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.[2]

Module B: Stability & Storage

User Question: "My product was a white solid initially but turned yellow after a week on the bench. Is it degrading?"

Technical Insight: Yes. The yellowing indicates two potential degradation pathways:

-

Photolytic Instability: Brominated heterocycles are sensitive to UV light.[1][2] The C-Br bond can undergo homolytic cleavage, generating radicals that polymerize or oxidize [2].[1][2]

-

N-Oxidation: The pyridine nitrogen lone pair can slowly react with atmospheric oxygen or trace peroxides in ether solvents to form the N-oxide (Impurity D).[1]

Corrective Action:

-

Store: Amber vials, under Argon/Nitrogen atmosphere, at -20°C.

-

Solvents: Avoid storing in ethers (THF/Ether) for long periods as they form peroxides which oxidize the pyridine nitrogen.[2] Preferred solvent for storage is DMSO or dry Methanol (short term).[1][2]

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Impurity Logic

This diagram illustrates the divergence between the desired pathway and the critical failure modes (Debromination and Demethylation).[2]